REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][C:12](=[O:15])[N:11]([CH2:16][CH2:17][CH2:18][CH2:19][N:20]([C@@H:24]([CH3:36])[CH2:25][C:26]2[CH:31]=[CH:30][C:29]([S:32]([CH3:35])(=[O:34])=[O:33])=[CH:28][CH:27]=2)[CH2:21][CH2:22][CH3:23])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+].[BH4-].[OH-].[Na+]>O1CCCC1.C(O)(=O)C>[CH:12](=[O:15])[CH2:13][CH3:14].[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][C:12](=[O:15])[N:11]([CH2:16][CH2:17][CH2:18][CH2:19][N:20]([C@@H:24]([CH3:36])[CH2:25][C:26]2[CH:27]=[CH:28][C:29]([S:32]([CH3:35])(=[O:33])=[O:34])=[CH:30][CH:31]=2)[CH2:21][CH2:22][CH3:23])[CH2:10][CH2:9]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:1.2,4.5|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
4-(4-{[(S)-2-(4-methanesulfonyl-phenyl)-1-methyl-ethyl]-propyl-amino}-butyl)-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(C(CC1)=O)CCCCN(CCC)[C@H](CC1=CC=C(C=C1)S(=O)(=O)C)C
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.62 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly added
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below ambient
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for several hours
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The mixture stirred several hours
|
Type
|
DISTILLATION
|
Details
|
was distilled under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISTILLATION
|
Details
|
The organic layer vacuum distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(C(CC1)=O)CCCCN(CCC)[C@H](CC1=CC=C(C=C1)S(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][C:12](=[O:15])[N:11]([CH2:16][CH2:17][CH2:18][CH2:19][N:20]([C@@H:24]([CH3:36])[CH2:25][C:26]2[CH:31]=[CH:30][C:29]([S:32]([CH3:35])(=[O:34])=[O:33])=[CH:28][CH:27]=2)[CH2:21][CH2:22][CH3:23])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+].[BH4-].[OH-].[Na+]>O1CCCC1.C(O)(=O)C>[CH:12](=[O:15])[CH2:13][CH3:14].[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][C:12](=[O:15])[N:11]([CH2:16][CH2:17][CH2:18][CH2:19][N:20]([C@@H:24]([CH3:36])[CH2:25][C:26]2[CH:27]=[CH:28][C:29]([S:32]([CH3:35])(=[O:33])=[O:34])=[CH:30][CH:31]=2)[CH2:21][CH2:22][CH3:23])[CH2:10][CH2:9]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:1.2,4.5|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
4-(4-{[(S)-2-(4-methanesulfonyl-phenyl)-1-methyl-ethyl]-propyl-amino}-butyl)-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(C(CC1)=O)CCCCN(CCC)[C@H](CC1=CC=C(C=C1)S(=O)(=O)C)C
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.62 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly added
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below ambient
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for several hours
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The mixture stirred several hours
|
Type
|
DISTILLATION
|
Details
|
was distilled under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISTILLATION
|
Details
|
The organic layer vacuum distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(C(CC1)=O)CCCCN(CCC)[C@H](CC1=CC=C(C=C1)S(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |